molecular formula C18AuClF15P B3334145 Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) CAS No. 37095-26-4

Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I)

Cat. No.: B3334145
CAS No.: 37095-26-4
M. Wt: 764.6 g/mol
InChI Key: NPDADBDFEWCWRT-UHFFFAOYSA-M
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) typically involves the reaction of gold chloride (AuCl) with tris(2,3,4,5,6-pentafluorophenyl)phosphine in an appropriate solvent. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions . The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.

Industrial Production Methods

While specific industrial production methods for Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield various gold-phosphine complexes, while oxidation reactions can produce gold(III) compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloro[tris(2,3,4,5,6-pentafluorophenyl)phoshine]gold(I) is unique due to its gold center, which imparts distinct catalytic properties compared to its silver and platinum analogs. The gold center provides higher stability and reactivity in certain reactions, making it a valuable compound in catalysis and material science .

Properties

IUPAC Name

chlorogold;tris(2,3,4,5,6-pentafluorophenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18F15P.Au.ClH/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33;;/h;;1H/q;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDADBDFEWCWRT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F.Cl[Au]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18AuClF15P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467937
Record name AGN-PC-00AS4L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

764.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37095-26-4
Record name AGN-PC-00AS4L
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORO[TRIS(2,3,4,5,6-PENTAFLUOROPHENYL)PHOSHINE]GOLD(I)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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